Sodium 8-carboxy-2-isopropyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate, commonly known as Ecabet sodium, is a chemical compound with significant applications in the pharmaceutical industry. It is primarily recognized for its therapeutic properties in treating gastric ulcers and dry eye syndrome. The compound has a molecular formula of C19H28NaO4S and a molecular weight of approximately 492.56 g/mol when hydrated as a pentahydrate.
Ecabet sodium is synthesized from natural precursors and is related to phenanthrene derivatives. Its structure features a sulfonate group and a carboxylic acid moiety, which contribute to its solubility and biological activity. The compound has been the subject of various studies exploring its efficacy in eradicating Helicobacter pylori infections, which are linked to gastric ulcers.
Ecabet sodium falls under the category of sulfonated phenanthrene derivatives. It is classified as an anti-ulcer agent and mucosal protective agent due to its ability to enhance mucin production and modulate gastric secretions.
The synthesis of Ecabet sodium typically involves several steps that include the modification of phenanthrene derivatives followed by sulfonation. The general synthetic route can be outlined as follows:
These reactions are conducted under controlled conditions to ensure high yields and purity of the final product.
The synthesis may require specific catalysts and solvents to facilitate the reactions and improve yields. Common solvents include dichloromethane or dimethylformamide, while catalysts might involve transition metals depending on the reaction specifics.
Ecabet sodium's molecular structure consists of a phenanthrene core with additional functional groups that enhance its solubility and biological activity. The structural representation can be denoted as follows:
Ecabet sodium undergoes several chemical reactions that are relevant for its biological activity:
These reactions can be monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to analyze the kinetics and products formed during interactions with biological systems.
Ecabet sodium exerts its therapeutic effects primarily through:
Studies have shown that Ecabet sodium can achieve eradication rates exceeding 90% when used in combination therapies against Helicobacter pylori infections.
Relevant data on melting points, boiling points, and other thermodynamic properties are essential for practical applications but are often specific to formulation contexts.
Ecabet sodium has several scientific uses including:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: